(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
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Overview
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid” is a phenylalanine derivative . Amino acids and their derivatives have been commercially used as ergogenic supplements . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C29H30N2O6 . The InChI code for this compound is 1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 502.57 g/mol .
Scientific Research Applications
Synthesis of Non-Proteinogenic Amino Acids and Derivatives : This compound and its derivatives are synthesized for use in biochemical and pharmaceutical research. For example, Adamczyk and Reddy (2001) synthesized a derivative, highlighting its potential in these fields (Adamczyk & Reddy, 2001).
Biomedical Research and Industry : It is used in the design and development of novel hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) emphasized its role in biomedical research, specifically in creating new Fmoc-protected amino acids for these purposes (Bojarska et al., 2020).
Solid-Phase Peptide Synthesis : The compound is utilized in the synthesis of peptides, as demonstrated by Paladino et al. (1993), who used a similar Fmoc strategy for peptide synthesis (Paladino et al., 1993).
Synthesis of Unnatural Amino Acids for Drug Discovery : Nimje et al. (2020) reported the synthesis of differentially protected azatryptophan derivatives using this compound, indicating its importance in the discovery of peptide-based drugs (Nimje et al., 2020).
Self-Assembly in Nanotechnology and Material Science : Kshtriya, Koshti, and Gour (2021) explored its self-assembly properties, showing its potential in the design of novel self-assembled architectures for applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Peptide Amides Synthesis : Funakoshi et al. (1988) discussed its use as a precursor for C-terminal amide in peptide synthesis, underlining its utility in peptide chemistry (Funakoshi et al., 1988).
Enzyme-Activated Surfactants for Carbon Nanotube Dispersion : Cousins et al. (2009) used derivatives as surfactants for carbon nanotubes, suggesting its applications in materials science (Cousins et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUAOWDVYMUKPE-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938472 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174132-31-1 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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